![molecular formula C11H11ClN2OS B13858468 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine is an organic compound characterized by the presence of a chlorothiophene moiety linked to a benzene ring via a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 4-methoxybenzene-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like hydrochloric acid. The mixture is irradiated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1-carbothioamide
- 4-[(5-Chlorothiophen-2-yl)methoxy]-3-methoxybenzene-1-carbothioamide
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives
Uniqueness
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine is unique due to its specific structural features, such as the presence of both a chlorothiophene and a methoxybenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, as well as unique biological activities .
Propriétés
Formule moléculaire |
C11H11ClN2OS |
|---|---|
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
4-[(5-chlorothiophen-2-yl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C11H11ClN2OS/c12-11-4-2-8(16-11)6-15-7-1-3-9(13)10(14)5-7/h1-5H,6,13-14H2 |
Clé InChI |
MWQPYCKPIJUDIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC2=CC=C(S2)Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


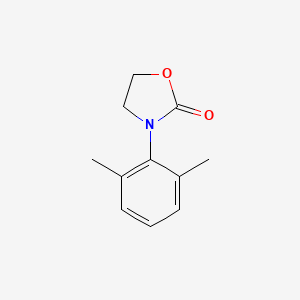
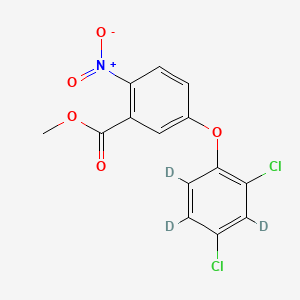
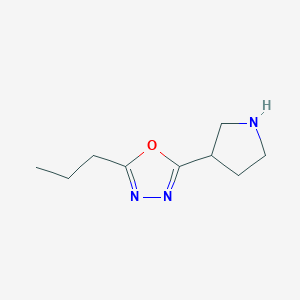
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
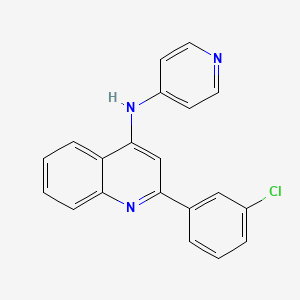
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
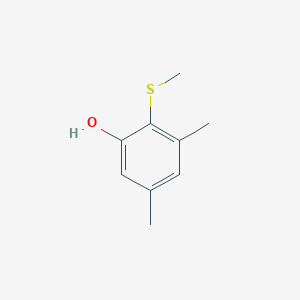
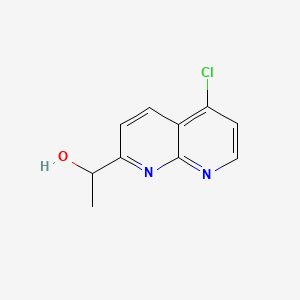
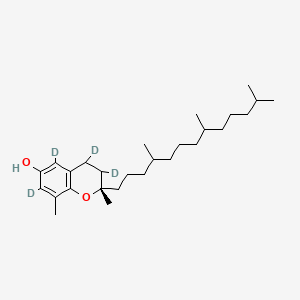
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
